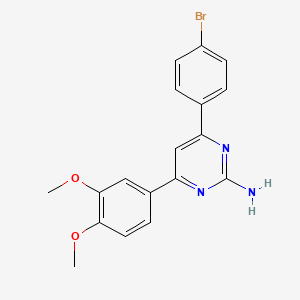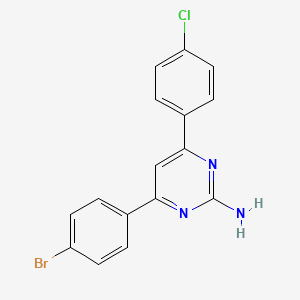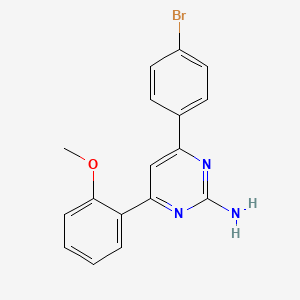
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, also known as 4E6MP, is a pyrimidine derivative that has been studied for its potential therapeutic applications. It is an aromatic amine, and its chemical structure is composed of an ethoxy-substituted phenyl ring connected to a methoxy-substituted phenyl ring, which is in turn connected to a pyrimidine ring. The compound is a member of a class of molecules known as pyrimidines, which are widely used in pharmaceuticals and other applications.
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential therapeutic applications. It has been evaluated for its anti-tumor and anti-inflammatory activities, as well as its ability to inhibit the growth of certain bacteria. In addition, it has also been investigated for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
The exact mechanism of action of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of certain molecules, such as DNA and RNA. In addition, it has been suggested that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has anti-tumor, anti-inflammatory, and anti-bacterial activities. In addition, it has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has the potential to reduce inflammation and oxidative stress in mice.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost, its ease of synthesis, and its availability. However, there are some limitations to consider when using 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. These include its potential toxicity, its lack of selectivity, and its limited solubility in water.
Orientations Futures
For research include further evaluation of its anti-tumor and anti-inflammatory activities, as well as its potential role in the treatment of neurodegenerative diseases. In addition, further studies are needed to better understand its mechanism of action and to identify potential drug targets. Other potential future directions include the development of new synthesis methods to improve the yield and purity of the compound, as well as the exploration of its potential applications in other fields, such as agriculture and food science.
Méthodes De Synthèse
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the condensation of 4-ethoxybenzaldehyde and 3-methoxyphenylhydrazine to form the Schiff base 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)hydrazine. This intermediate is then treated with ethyl chloroformate to form the 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-15-9-7-13(8-10-15)17-12-18(22-19(20)21-17)14-5-4-6-16(11-14)23-2/h4-12H,3H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPJAWFLFDCEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)








![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)

